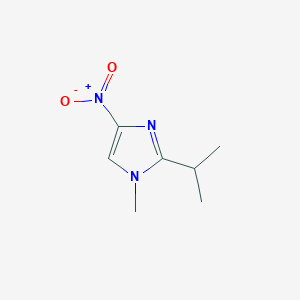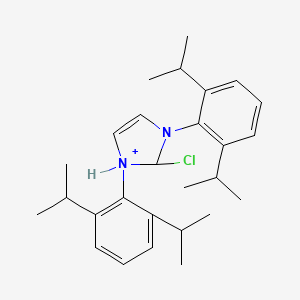
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound with the molecular formula C27H36Cl2N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including organic synthesis and catalysis . This compound is particularly notable for its use in deoxyfluorination reactions and as a precursor to N-heterocyclic carbene (NHC) ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. One common method is to react the imidazolium chloride with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deoxyfluorination Reactions: It is used in the deoxyfluorination of phenols, where it helps incorporate fluorine atoms into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deoxyfluorination: Reagents such as [18F]fluoride are used in conjunction with this compound to achieve site-specific fluorination.
Major Products Formed
Substitution Reactions: The major products are substituted imidazolium salts where the chlorine atom is replaced by the nucleophile.
Deoxyfluorination: The major products are fluorinated organic compounds, which are valuable in medicinal chemistry and imaging applications.
Scientific Research Applications
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium involves its role as a chlorinating agent and a precursor to N-heterocyclic carbene (NHC) ligands. The compound can form stable carbene intermediates, which can then participate in various catalytic processes. The molecular targets and pathways involved include:
Formation of NHC Ligands: The compound reacts with metal precursors to form NHC-metal complexes, which are active catalysts in various organic transformations.
Deoxyfluorination: The compound facilitates the incorporation of fluorine atoms into organic molecules, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is similar but lacks the chlorine atom at the 2-position.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has trimethylphenyl groups instead of diisopropylphenyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: This compound is a saturated analogue of the imidazolium salt.
Uniqueness
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its ability to act as both a chlorinating agent and a precursor to NHC ligands. Its structure allows for versatile applications in deoxyfluorination and catalysis, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C27H38ClN2+ |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C27H37ClN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20,27H,1-8H3/p+1 |
InChI Key |
BAJWPRYGXIMFCY-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
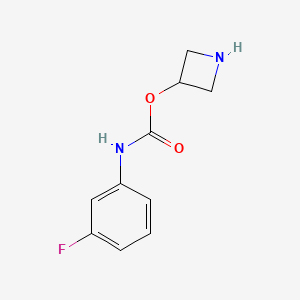
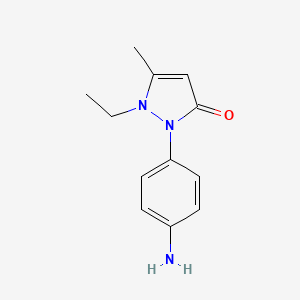
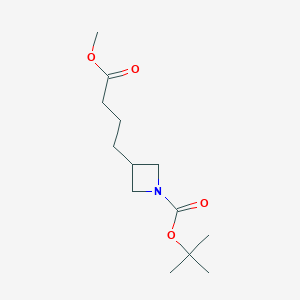
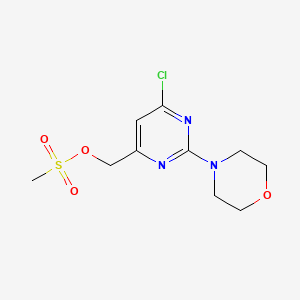
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
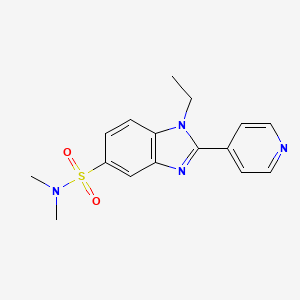
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)

